

1,3-Difluoro-2-propanol IUPAC name

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Compound of Interest

Compound Name: 1,3-Difluoro-2-propanol

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An In-Depth Technical Guide to **1,3-Difluoro-2-propanol**

Introduction

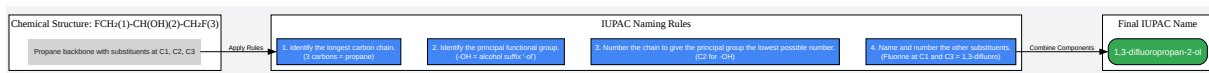
This document provides a comprehensive technical overview of **1,3-Difluoro-2-propanol**, a fluorinated organic compound of interest to researchers in synthetic chemistry and toxicology. The primary focus of this guide is its formal nomenclature, physicochemical properties, and known applications, with particular relevance for professionals in drug development and chemical research.

IUPAC Nomenclature and Chemical Identity

The systematic name for the compound commonly known as **1,3-Difluoro-2-propanol**, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-difluoropropan-2-ol.^{[1][2][3][4][5]} This name is derived from its chemical structure: a three-carbon propane chain with fluorine atoms at positions 1 and 3, and a hydroxyl (-OH) group at position 2, which defines it as an alcohol.

Key identifiers for this compound are listed below:

- CAS Number: 453-13-4^{[1][2][3][4][5][6][7]}
- Molecular Formula: C₃H₆F₂O^{[1][2][4][5][7]}
- Molecular Weight: 96.08 g/mol ^{[1][3][6][7]}
- Synonyms: 1,3-Difluoroisopropanol, 2-Propanol, 1,3-difluoro-^{[3][5]}



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Caption: Logical workflow for deriving the IUPAC name of **1,3-Difluoro-2-propanol**.

Physicochemical and Spectroscopic Properties

1,3-Difluoro-2-propanol is a flammable liquid at standard conditions.[3][6] Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	96.08 g/mol	[1][3][6][7]
Density	1.24 g/mL at 25 °C	[4][6][7][8]
Boiling Point	54-55 °C at 34 mmHg	[6][7][8]
Refractive Index	n _{20/D} 1.373	[6][7][8]
Flash Point	42 °C (107.6 °F) [closed cup]	[6]
Form	Liquid	[6]
pKa (Predicted)	12.67 ± 0.20	[7]
SMILES	OC(CF)CF	[2][4][6]
InChI Key	PVDLUGWWIOGCNH- UHFFFAOYSA-N	[4][5][6]

Spectroscopic data, including mass spectrometry (electron ionization) and ¹H NMR spectra, are available for reference in public databases such as the NIST Chemistry WebBook and ChemicalBook.[5][9][10]

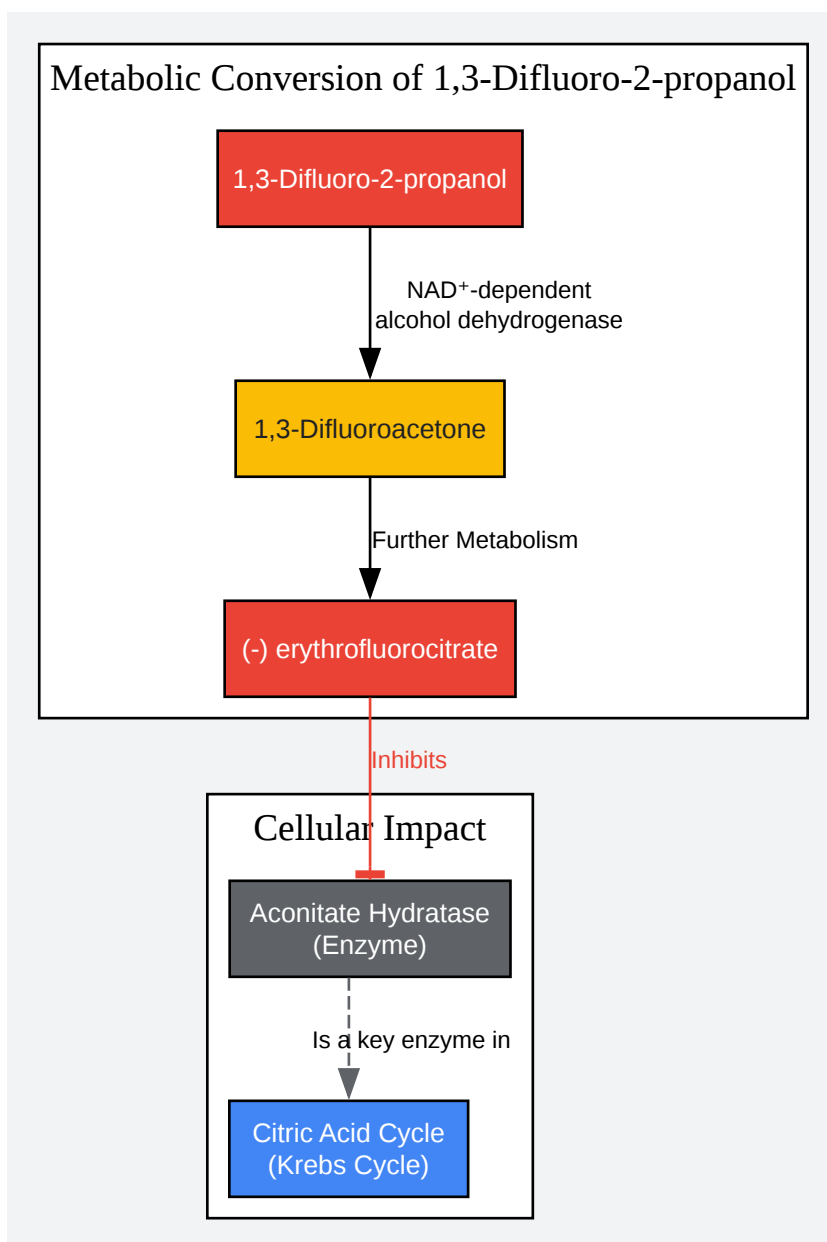
Applications and Chemical Reactivity

Synthetic Precursor

1,3-Difluoro-2-propanol serves as a key precursor in the synthesis of 1,3-difluoroacetone.^[6]^[7]^[11] This conversion is a critical step in the production of various fluorinated compounds. The oxidation of the secondary alcohol group to a ketone is the central transformation in this process.

Toxicological Profile and Metabolism

This compound is a known metabolic poison and is the primary active ingredient in the rodenticide Gliftor, which has seen use in the former USSR and China.^[4]^[12] Its toxicity stems from its metabolic pathway. In vivo, **1,3-Difluoro-2-propanol** is metabolized by NAD⁺-dependent alcohol dehydrogenase into 1,3-difluoroacetone.^[12] This intermediate is further processed to generate (-) erythrofluorocitrate, a potent inhibitor of aconitate hydratase, which disrupts the citric acid cycle (Krebs cycle), leading to citrate accumulation and cellular toxicity.^[12]



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Caption: Metabolic pathway of **1,3-Difluoro-2-propanol** leading to citric acid cycle inhibition.

Experimental Protocols and Methodologies

While detailed, step-by-step synthetic protocols are not extensively documented in publicly accessible literature, the methodologies for its toxicological evaluation have been described.

In Vivo Toxicological Analysis

In studies investigating its biochemical toxicology, **1,3-Difluoro-2-propanol** was administered to rats to study its metabolic fate and effects.[12] The general experimental approach involved:

- **Administration:** Administering the compound to test subjects (e.g., Wistar rats) at a specified dosage (e.g., 100 mg kg⁻¹ body weight).
- **Sample Collection:** Collection of tissues, such as the kidney, after a predetermined time interval.
- **Metabolite Analysis:** Use of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify metabolites, including the parent compound, 1,3-difluoroacetone, and citrate.[12]
- **Enzyme Assays:** The conversion process was identified as being catalyzed by NAD⁺-dependent alcohol dehydrogenase.[12] Studies on antidotes, such as 4-methylpyrazole, involved assessing its inhibitory effects on this enzyme and the subsequent metabolic steps. [12]

It is noted that the conversion to 1,3-difluoroacetone and subsequent defluorination are catalyzed by alcohol dehydrogenase and microsomal monooxygenases, respectively.[12] These processes can be inhibited by agents like 4-methylpyrazole and piperonyl butoxide.[12]

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